2,3-diphenyl-6-(1-piperidinylcarbonyl)quinoxaline
Overview
Description
2,3-diphenyl-6-(1-piperidinylcarbonyl)quinoxaline is a chemical compound that has received significant attention in scientific research. It is commonly referred to as DCQX and is a synthetic analog of glutamate, a neurotransmitter that plays a critical role in the central nervous system. DCQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
DCQX acts as a competitive antagonist of NMDA receptors, which are activated by the neurotransmitter glutamate. By blocking the activity of NMDA receptors, DCQX can modulate the release of other neurotransmitters and alter neuronal signaling. This mechanism of action has been implicated in the potential therapeutic effects of DCQX in neurological disorders such as epilepsy and stroke.
Biochemical and Physiological Effects:
DCQX has been shown to have a range of biochemical and physiological effects on the central nervous system. It can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and alter the activity of ion channels and second messenger systems. DCQX has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
DCQX has several advantages for lab experiments, including its selectivity for NMDA receptors and its ability to modulate glutamate signaling. However, it also has limitations, such as its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on DCQX, including its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Further studies are needed to investigate the mechanisms of action of DCQX and its effects on neuronal signaling and synaptic plasticity. Additionally, the development of more selective and less toxic analogs of DCQX may lead to new therapeutic options for neurological disorders.
Scientific Research Applications
DCQX has been widely used in scientific research to investigate the mechanisms of glutamate receptors and their role in various neurological disorders. It has been shown to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity, learning, and memory. DCQX has also been used to study the effects of glutamate on neuronal excitability and synaptic transmission.
properties
IUPAC Name |
(2,3-diphenylquinoxalin-6-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-26(29-16-8-3-9-17-29)21-14-15-22-23(18-21)28-25(20-12-6-2-7-13-20)24(27-22)19-10-4-1-5-11-19/h1-2,4-7,10-15,18H,3,8-9,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDTAFRAQLAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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